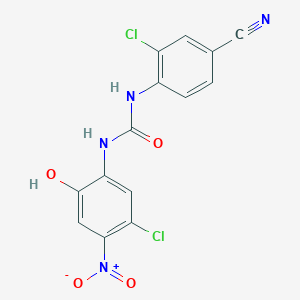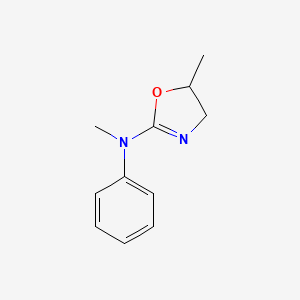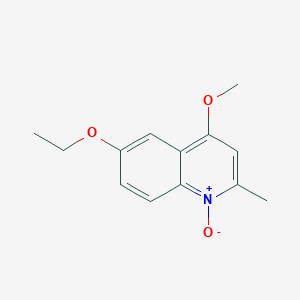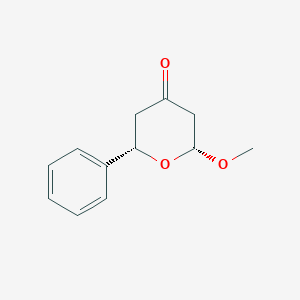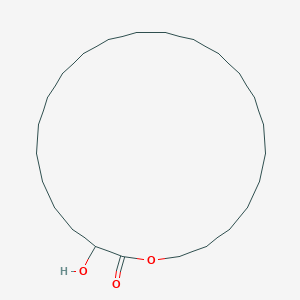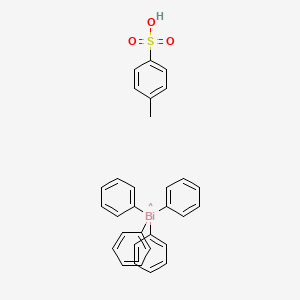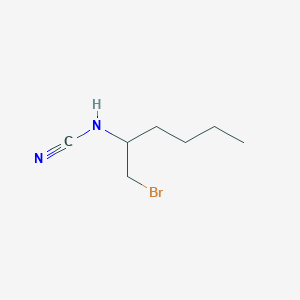
N-(1-acetamido-2-oxopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetamido-2-oxopropyl)acetamide is an organic compound with the molecular formula C7H12N2O3 It is a derivative of acetamide and is characterized by the presence of an acetamido group and an oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-2-oxopropyl)acetamide typically involves the reaction of acetamide with an appropriate oxopropyl derivative under controlled conditions. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a starting material. The reaction is carried out in the presence of sodium hydride (NaH) and toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
N-(1-acetamido-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted acetamides.
科学的研究の応用
N-(1-acetamido-2-oxopropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1-acetamido-2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the expression of certain operons by interacting with regulatory proteins at the protein level . This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
Acetamide: A simpler derivative with a single acetamido group.
N-(2-oxopropyl)acetamide: A closely related compound with similar structural features.
Uniqueness
N-(1-acetamido-2-oxopropyl)acetamide is unique due to the presence of both acetamido and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
84827-12-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
N-(1-acetamido-2-oxopropyl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-4(10)7(8-5(2)11)9-6(3)12/h7H,1-3H3,(H,8,11)(H,9,12) |
InChIキー |
XDJSWGKQJDUSHR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



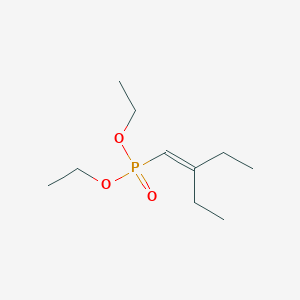
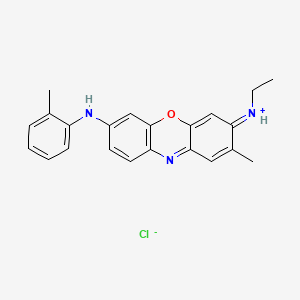
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
